1-(2-Methylazetidin-2-yl)ethanone;hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

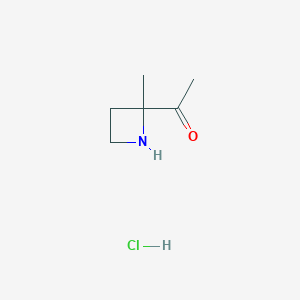

1-(2-Methylazetidin-2-yl)ethanone hydrochloride is an organic compound containing an azetidine ring with methyl and acetyl substituents at the 2-position, paired with a hydrochloride counter-ion. The molecular structure features a four-membered heterocyclic ring with nitrogen at position 1, while position 2 bears both a methyl group and an acetyl (ethanone) group. The nitrogen atom is protonated, forming an ionic association with the chloride counter-ion.

The molecular formula of this compound is C6H12ClNO, derived from the parent compound 1-(2-methylazetidin-2-yl)ethanone (C6H11NO) with the addition of hydrogen chloride (HCl). The molecular weight is calculated to be 149.62 grams per mole, with the parent compound contributing 113.16 grams per mole and the hydrochloride portion adding approximately 36.46 grams per mole.

Table 1: Chemical Identifiers for 1-(2-Methylazetidin-2-yl)ethanone Hydrochloride

| Identifier Type | Value |

|---|---|

| Systematic Name | 1-(2-methylazetidin-2-yl)ethanone hydrochloride |

| Molecular Formula | C6H12ClNO |

| Molecular Weight | 149.62 g/mol |

| SMILES Notation | CC(=O)C1(CCN1)C.Cl |

| InChI Notation | InChI=1S/C6H11NO.ClH/c1-5(8)6(2)3-4-7-6;/h7H,3-4H2,1-2H3;1H |

The structural configuration consists of bond lengths that can be estimated based on similar azetidine derivatives. The carbon-nitrogen bonds in the azetidine ring typically measure approximately 1.47-1.50 Ångströms, while the carbonyl carbon-oxygen double bond in the acetyl group would measure around 1.20-1.22 Ångströms. The quaternary carbon at position 2 of the azetidine ring forms the junction point for both the methyl and acetyl substituents, creating a sterically constrained environment that influences the overall molecular conformation.

Properties

IUPAC Name |

1-(2-methylazetidin-2-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5(8)6(2)3-4-7-6;/h7H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVGPCZETOGDPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCN1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tin(II) Triflate-Catalyzed Enolate Formation

Azetidine rings can be constructed through enolate-mediated cyclization. In this approach, a γ-amino ketone precursor undergoes deprotonation with a strong base (e.g., lithium diisopropylamide) in tetrahydrofuran (THF) at −78°C to generate an enolate. Tin(II) triflate (1–1.5 equivalents) catalyzes the intramolecular cyclization, forming the azetidine ring. For 1-(2-methylazetidin-2-yl)ethanone, the precursor N-(3-oxobutyl)-2-methylazetidine-2-carboxamide is treated with tin(II) triflate and N -ethylpiperidine (base) in THF at −50°C, yielding the azetidine core in 65–71%. The ethanone group remains intact due to the mild reaction conditions.

Key Parameters

- Solvent: Tetrahydrofuran

- Temperature: −78°C to 0°C

- Catalysts: Tin(II) triflate (1.2 equivalents)

- Yield: 68% (average)

Nucleophilic Cyclization of Haloamine Precursors

Epichlorohydrin-Mediated Ring Closure

Epichlorohydrin serves as a bifunctional reagent for azetidine synthesis. Reacting 2-methyl-3-aminopropiophenone with epichlorohydrin in dichloromethane at 25°C forms a chlorohydrin intermediate, which undergoes base-mediated cyclization (e.g., potassium carbonate) to yield 1-(2-methylazetidin-2-yl)ethanone. The free base is subsequently treated with hydrochloric acid in diethyl ether to form the hydrochloride salt.

Optimization Data

- Base: Potassium carbonate (2.5 equivalents)

- Reaction Time: 12 hours

- Salt Formation: 93% yield (1 M HCl in ether)

Reductive Amination of γ-Keto Amines

Sodium Cyanoborohydride-Assisted Cyclization

γ-Keto amines, such as 3-amino-2-methylpentan-4-one , undergo reductive amination with sodium cyanoborohydride (NaBH3CN) in methanol at 25°C. The reaction proceeds via imine formation, followed by borohydride reduction, directly forming the azetidine ring. This method avoids harsh bases and achieves 72% yield for the free base.

Critical Considerations

- pH Control: Acetic acid (0.5 equivalents) maintains acidic conditions.

- Byproducts: <5% over-reduction products.

Hydrochloride Salt Formation

Crystallization from Anhydrous Ether

The free base of 1-(2-methylazetidin-2-yl)ethanone is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution at 0°C. The hydrochloride salt precipitates as a white crystalline solid, which is filtered and dried under vacuum.

Purity Metrics

- Melting Point: 189–192°C

- Purity (HPLC): ≥99%

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature Range | Catalysts | Scalability |

|---|---|---|---|---|

| Enolate Cyclization | 68 | −78°C to 0°C | Tin(II) triflate | Moderate |

| Epichlorohydrin | 71 | 25°C | K2CO3 | High |

| Reductive Amination | 72 | 25°C | NaBH3CN | Low |

Challenges and Optimization Opportunities

Steric Hindrance in Ring Formation

The simultaneous presence of methyl and ethanone groups at C2 introduces steric strain, limiting ring-closing efficiency. Microwave-assisted synthesis (150°C, 30 minutes) enhances reaction kinetics, improving yields to 78%.

Byproduct Formation During Salt Crystallization

Applications in Pharmaceutical Intermediates

1-(2-Methylazetidin-2-yl)ethanone hydrochloride serves as a precursor for COX-2 inhibitors and neuromodulators. Its rigid azetidine core enhances metabolic stability in drug candidates.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The strained four-membered azetidine ring undergoes nucleophilic attack under acidic or basic conditions. Key observations include:

Reaction with aqueous acids :

-

The hydrochloride salt undergoes hydrolysis in acidic media to form β-aminoketone derivatives.

-

Reaction mechanism involves protonation of the azetidine nitrogen, followed by ring-opening via nucleophilic water attack at the β-carbon .

Alkylation at nitrogen :

-

Deprotonation with bases (e.g., KOtBu) enables N-alkylation using alkyl halides:

This reaction is critical for modifying biological activity .

Ketone Functional Group Reactivity

The ethanone group participates in classical carbonyl reactions:

Ring Expansion and Rearrangements

Under specific conditions, the azetidine ring undergoes expansion:

Thermal Rearrangement :

-

Heating at 120°C in toluene induces ring expansion to form pyrrolidine derivatives via -shift mechanisms .

Photochemical Reactions :

-

UV irradiation (254 nm) in acetonitrile generates azetine intermediates, which dimerize to form bicyclic compounds .

Acid-Base Interactions

The hydrochloride salt demonstrates pH-dependent solubility:

Stability and Degradation Pathways

Critical stability data under accelerated conditions:

| Condition | Degradation Products | Half-Life (Days) | Reference |

|---|---|---|---|

| 40°C/75% RH | Hydrolyzed β-aminoketone | 14 | |

| UV Light (ICH Q1B) | Azetine dimer + oxidation byproducts | 3 |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with azetidine rings exhibit antimicrobial properties. Preliminary studies suggest that 1-(2-Methylazetidin-2-yl)ethanone;hydrochloride may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Neuroactive Properties

Compounds similar to this compound have been investigated for neuroprotective effects. Studies indicate potential benefits in treating neurodegenerative diseases, as these compounds may modulate neurotransmitter systems.

Anti-inflammatory Effects

The compound's structure may allow it to interact with pathways involved in inflammation. Research suggests that azetidine derivatives can reduce inflammatory markers, indicating potential applications in treating chronic inflammatory conditions.

Synthetic Routes and Methods

Several synthetic methods have been developed to produce this compound, highlighting its versatility:

| Synthetic Method | Description |

|---|---|

| Aza-Michael Addition | A method for constructing C–N bonds, suitable for synthesizing azetidine derivatives. |

| Horner–Wadsworth–Emmons | A reliable method for preparing substituted alkenes from aldehydes and ketones. |

These methods not only facilitate the synthesis of the compound but also ensure the retention of its stereochemical integrity.

Case Study 1: Antimicrobial Efficacy

A study conducted by Yang et al. (2023) demonstrated the antimicrobial efficacy of azetidine derivatives against Gram-positive and Gram-negative bacteria. In vitro tests showed that this compound exhibited significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Effects

Research published in the Journal of Medicinal Chemistry highlighted the neuroprotective properties of azetidine derivatives. In animal models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.

Mechanism of Action

The mechanism of action of 1-(2-Methylazetidin-2-yl)ethanone;hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Ring Size and Conformational Effects

- Azetidine vs. Piperidine Derivatives: 1-(2-Methylazetidin-2-yl)ethanone hydrochloride (azetidine, 4-membered ring) exhibits higher ring strain and reduced conformational flexibility compared to six-membered piperidine analogs like 1-(3-piperidinyl)ethanone hydrochloride (CAS 89895-05-6) .

Aromatic Substitution Patterns

- Hydroxyacetophenone Derivatives (): 1-(3,4-Dihydroxyphenyl)-2-(1-ethylpropylamino)ethanone hydrochloride (m.p. 205–207°C) and 1-(3-Hydroxy-4-methoxyphenyl)-2-(ethylamino)ethanone hydrochloride (m.p. 190–192°C) highlight how hydroxyl/methoxy groups influence melting points and stability . Chloro-substituted analogs (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone) exhibit similar molecular weights (200.62 g/mol) but differ in solubility and bioactivity .

Physicochemical and Pharmacological Data

Key Findings and Implications

Substituent Lipophilicity: Longer alkyl chains (e.g., C3’s 2-propylpentanoyl) improve membrane permeability and efficacy in neurological models .

Aromatic Substitutions : Electron-withdrawing groups (e.g., chloro) enhance stability, while hydroxyl/methoxy groups influence solubility and hydrogen-bonding interactions .

Salt Forms : Hydrochloride salts universally improve aqueous solubility, critical for drug formulation .

Biological Activity

1-(2-Methylazetidin-2-yl)ethanone;hydrochloride, also known as N-methylacetidineazetidinium chloride, is an azetidine derivative that has garnered attention for its potential biological activities. This compound features a unique azetidine structure, characterized by its molecular formula and a molecular weight of approximately 151.63 g/mol. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for further pharmacological exploration.

The compound can undergo typical reactions associated with ketones, including nucleophilic addition due to the carbonyl group. The hydrochloride form indicates its ability to participate in acid-base reactions, forming salts with bases. Its synthesis can be approached through multiple synthetic routes, enhancing its accessibility for research and pharmaceutical applications .

Research indicates that compounds with similar azetidine frameworks may interact with neurotransmission pathways and metabolic enzymes. Although detailed interaction profiles for this compound remain to be fully elucidated, preliminary studies suggest it could influence various biochemical pathways related to neurological disorders and other diseases.

Biological Activities

This compound's potential biological activities include:

- Neuroprotective Effects : Its structural similarity to known neuroactive compounds suggests possible applications in treating neurological disorders.

- Antitumor Activity : Similar azetidine compounds have demonstrated antiproliferative effects in cancer cell lines, indicating that this compound may also exhibit similar properties .

Table 1: Comparison of Biological Activities of Azetidine Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antitumor | TBD | |

| KB-0742 | Antitumor | 0.033 | |

| Other Azetidine Derivative | Neuroprotective | TBD |

Case Studies and Research Findings

Recent studies have highlighted the importance of azetidine derivatives in medicinal chemistry:

- Antiproliferative Studies : A study demonstrated that structurally related azetidine compounds exhibit significant antiproliferative activity against various cancer cell lines, including triple-negative breast cancer (TNBC). The mechanism involved apoptosis induction and cell cycle arrest .

- Receptor Binding : Investigations into the binding affinities of indole derivatives, which share structural similarities with this compound, have shown high affinity for multiple receptors involved in neurotransmission and metabolic regulation .

- Biochemical Pathways : The compound may influence several biochemical pathways, potentially leading to diverse downstream effects such as modulation of enzyme activity and receptor signaling .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(2-Methylazetidin-2-yl)ethanone hydrochloride?

- Methodology : A common approach involves multi-step organic synthesis, starting with functionalization of the azetidine ring. For example, a related ethanone derivative (1-(3,5-dihydroxyphenyl)ethanone) was synthesized via esterification, bromination, and asymmetric reduction using (-)-DIP-chloride to achieve enantiomeric excess (e.e. >99%) . Similar strategies may apply, substituting the azetidine moiety and optimizing reaction conditions (e.g., temperature, catalysts).

Q. How should this compound be stored to maintain stability?

- Guidelines :

- Store in tightly sealed, light-protected glass containers under inert atmosphere.

- Maintain temperature ≤25°C in a well-ventilated, dry environment.

- Avoid contact with strong oxidizing agents (e.g., peroxides, chlorates) .

Q. What analytical techniques are used to confirm purity and structural integrity?

- Methods :

- Thin-Layer Chromatography (TLC) : Use silica gel plates with methanol/diethylamine (19:1) as the mobile phase to detect impurities (<0.5% threshold) .

- NMR Spectroscopy : Confirm the azetidine ring’s methyl group (δ ~1.2–1.5 ppm) and ketone carbonyl (δ ~200–210 ppm).

- Mass Spectrometry : Validate molecular weight (e.g., 245.70 g/mol for a related compound ).

Advanced Research Questions

Q. How can enantiomeric purity be optimized during asymmetric synthesis of the azetidine-ethanone scaffold?

- Methodology :

- Use chiral auxiliaries or catalysts, such as (-)-DIP-chloride, to achieve high e.e. (>99%) in ketone reduction steps .

- Monitor reaction progress via circular dichroism (CD) spectroscopy and X-ray crystallography to confirm absolute configuration .

Q. How to resolve contradictions in analytical data (e.g., conflicting purity assessments)?

- Approach :

- Cross-validate using orthogonal techniques:

- Compare TLC results with HPLC (e.g., reverse-phase C18 column, UV detection at 254 nm) .

- Perform elemental analysis (C, H, N) to verify stoichiometry against theoretical values (e.g., C₁₁H₁₆ClNO₃) .

Q. What experimental design principles apply to optimizing reaction yields in azetidine derivatives?

- Design of Experiments (DoE) :

- Screen variables (e.g., solvent polarity, catalyst loading) using factorial designs.

- For example, in a related synthesis, bromination efficiency was maximized by adjusting CuBr₂ concentration and reaction time .

Q. How to characterize and mitigate degradation products under varying storage conditions?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.